

Commercial Availability and Technical Guide for Trimethylcyclohexanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Trimethylcyclohexanol*

Cat. No.: *B073185*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of **Trimethylcyclohexanol**, with a focus on its relevance to research and drug development.

Commercial Availability and Suppliers

Trimethylcyclohexanol is commercially available from a variety of global suppliers, typically as a mixture of cis and trans isomers. The purity and isomeric ratio can vary between suppliers and product grades. For research and development purposes, it is crucial to consider the specific isomer requirements of the intended application.

Table 1: Commercial Suppliers of **Trimethylcyclohexanol**

Supplier	Product Name	Purity/Isomer Ratio	Available Quantities
Sigma-Aldrich (Merck)	3,3,5-Trimethylcyclohexanol	≥80% (mixture of isomers)	100 g, 1 kg
TCI America (dist. by Fisher Scientific)	cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans-isomer)	≥80.0% (GC)	25 g, 400 g
BOC Sciences	3,3,5-Trimethyl Cyclohexanol	Not specified	Custom quantities (mg, g, kg, ton)
Prasol Chemicals (India)	3,3,5-Trimethylcyclohexanol	Technical Grade	75 kg
Triveni Chemicals (India)	Industrial Grade Liquid 3,3,5-Trimethylcyclohexanol	98% Min	35 kg
Chem-Impex	3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers)	Not specified	Not specified
GlobalChemMall (China)	3,3,5-Trimethylcyclohexanol	Not specified	Wholesale quantities

Synthesis of Trimethylcyclohexanol

The most common industrial synthesis of 3,3,5-**Trimethylcyclohexanol** involves the catalytic hydrogenation of isophorone.^[1] The reaction can be controlled to favor the formation of either the cis or trans isomer to some extent, although a mixture is often obtained.

Experimental Protocol: Catalytic Hydrogenation of Isophorone

This protocol describes a general procedure for the synthesis of 3,3,5-**Trimethylcyclohexanol** by the hydrogenation of isophorone.

Materials:

- Isophorone
- Hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon (Pd/C))
- Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)
- High-pressure autoclave or hydrogenation reactor
- Hydrogen gas source
- Standard laboratory glassware
- Filtration apparatus
- Rotary evaporator

Procedure:

- Catalyst Preparation (if using Raney Nickel): The Raney Nickel catalyst should be washed with the chosen solvent (e.g., THF) to remove any residual water, following the supplier's safety guidelines.
- Reaction Setup: In a clean, dry high-pressure autoclave, add the isophorone and the solvent. Then, carefully add the hydrogenation catalyst under an inert atmosphere (e.g., argon or nitrogen).
- Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5-3.0 MPa).[\[2\]](#)
- Reaction Conditions: Heat the mixture to the desired temperature (e.g., 140-180 °C) and stir vigorously.[\[2\]](#) The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).
- Work-up: Once the reaction is complete (as determined by GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

- Purification: Filter the reaction mixture to remove the catalyst. The solvent can then be removed from the filtrate using a rotary evaporator. The crude **Trimethylcyclohexanol** can be further purified by distillation under reduced pressure to separate the product from any unreacted starting material or byproducts.

Application in Drug Development and Biochemical Research

Trimethylcyclohexanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and has been studied for its biochemical effects.

Precursor to Cyclandelate and Homosalate

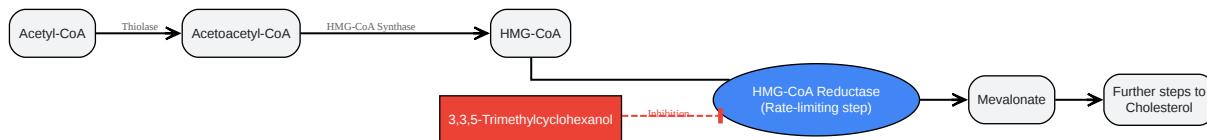
3,3,5-Trimethylcyclohexanol is a key starting material for the synthesis of the vasodilator drug cyclandelate and the sunscreen agent homosalate.[1][3]

Experimental Protocol: Synthesis of Homosalate

This protocol outlines the synthesis of homosalate via transesterification of methyl salicylate with **3,3,5-Trimethylcyclohexanol**.[4]

Materials:

- **3,3,5-Trimethylcyclohexanol**
- Methyl salicylate
- Catalyst (e.g., Potassium carbonate)
- Co-catalyst (e.g., Ammonium bromide)
- Three-necked flask equipped with a stirrer, thermometer, and distillation setup
- Heating mantle
- Vacuum distillation apparatus


Procedure:

- Reaction Setup: In a 250 mL three-necked flask, combine methyl salicylate, 3,3,5-trimethylcyclohexanol, potassium carbonate, and ammonium bromide.[4]
- Reaction: Heat the reaction mixture to 180 °C with stirring.[4] The progress of the reaction can be monitored by tracking the conversion of methyl salicylate using gas chromatography.[4] The reaction is typically run for several hours.[4]
- Purification: Upon completion, the reaction mixture is cooled. The product, homosalate, is then purified by vacuum distillation to separate it from unreacted starting materials and the catalyst.[4]

Inhibition of HMG-CoA Reductase

Research has shown that 3,3,5-trimethylcyclohexanol can inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5] This inhibitory action is of significant interest in the study of lipid metabolism and the development of cholesterol-lowering agents.

The following diagram illustrates the initial steps of the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase and its inhibition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 2. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Homosalate | C16H22O3 | CID 8362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Homosalate synthesis - chemicalbook [chemicalbook.com]
- 5. The inhibition of hepatic S-3-hydroxy-3-methylglutaryl-CoA reductase by 3,3,5-trimethylcyclohexanol and its mandelic acid ester, cyclandelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for Trimethylcyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073185#commercial-availability-and-suppliers-of-trimethylcyclohexanol\]](https://www.benchchem.com/product/b073185#commercial-availability-and-suppliers-of-trimethylcyclohexanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com